1-Bromo-3-(4-fluorobut-1-ynyl)benzene
Description
1-Bromo-3-(4-fluorobut-1-ynyl)benzene is a brominated aromatic compound featuring a fluorinated alkyne substituent at the meta position. Its structure combines a benzene ring with a bromine atom and a 4-fluorobut-1-ynyl group (–C≡C–CH2–CH2F), making it a versatile intermediate in organic synthesis. Such compounds are frequently utilized in cross-coupling reactions (e.g., Mizoroki-Heck, Sonogashira) to synthesize pharmaceuticals, agrochemicals, and advanced materials .
Properties
Molecular Formula |
C10H8BrF |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
1-bromo-3-(4-fluorobut-1-ynyl)benzene |
InChI |
InChI=1S/C10H8BrF/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,2,7H2 |
InChI Key |
OTDZJFAAVFAZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 1-bromo-3-(4-fluorobut-1-ynyl)benzene:
Key Observations :
Reactivity in Cross-Coupling Reactions
Bromobenzenes with electron-deficient substituents are widely used in palladium-catalyzed reactions. Below is a comparison of reaction conditions and yields:
Key Findings :
Implications for the Target Compound :
- The fluorobutynyl group’s lower molecular weight compared to –CF3 or –SO2R groups may result in a lower boiling point and improved solubility in organic solvents.
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